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molecular formula C11H19NO2S B8273471 Ethyl 2,2-diethyl-4-thiocyanobutyrate

Ethyl 2,2-diethyl-4-thiocyanobutyrate

Cat. No. B8273471
M. Wt: 229.34 g/mol
InChI Key: CLYPRYYLHDRBSM-UHFFFAOYSA-N
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Patent
US05491145

Procedure details

Using ethyl 4-chloro-2,2-diethylbutyrate as obtained in Reference Example 8and potassium thiocyanate, the title compound was produced in the same manner as in Reference Example 11.
Name
ethyl 4-chloro-2,2-diethylbutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([CH2:12][CH3:13])([CH2:10][CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[S-:14][C:15]#[N:16].[K+]>>[CH2:10]([C:4]([CH2:12][CH3:13])([CH2:3][CH2:2][S:14][C:15]#[N:16])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:11] |f:1.2|

Inputs

Step One
Name
ethyl 4-chloro-2,2-diethylbutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C(=O)OCC)(CC)CC
Step Two
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)OCC)(CCSC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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